molecular formula C19H20BrFN2O2 B10891418 2-(4-Bromophenoxy)-1-[4-(4-fluorobenzyl)piperazin-1-yl]ethanone

2-(4-Bromophenoxy)-1-[4-(4-fluorobenzyl)piperazin-1-yl]ethanone

Cat. No.: B10891418
M. Wt: 407.3 g/mol
InChI Key: AFOCUEDGOJJEOV-UHFFFAOYSA-N
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Description

2-(4-Bromophenoxy)-1-[4-(4-fluorobenzyl)piperazin-1-yl]ethanone (molecular formula: C₂₀H₂₃BrFN₂O₂, molecular weight: 403.3 g/mol) is a piperazine derivative with a bromophenoxy group at the ethanone position and a 4-fluorobenzyl substituent on the piperazine ring. This compound is notable for its structural complexity, combining a halogenated aromatic system (bromophenoxy) with a fluorinated benzyl-piperazine moiety. Such features are critical for its pharmacological interactions, particularly in modulating neurotransmitter receptors (e.g., dopamine, serotonin) and enzyme systems .

Synthesis:
The compound is synthesized via multi-step reactions:

Intermediate preparation: 4-(4-Fluorobenzyl)piperazine is synthesized from 4-fluorobenzyl chloride and piperazine.

Coupling reaction: Bromoacetyl chloride reacts with the intermediate under controlled conditions (e.g., dichloromethane solvent, 0°C, 30–45 minutes) to form the ethanone backbone.

Final coupling: The bromophenoxy group is introduced via nucleophilic substitution, often using potassium carbonate as a base .

Properties

Molecular Formula

C19H20BrFN2O2

Molecular Weight

407.3 g/mol

IUPAC Name

2-(4-bromophenoxy)-1-[4-[(4-fluorophenyl)methyl]piperazin-1-yl]ethanone

InChI

InChI=1S/C19H20BrFN2O2/c20-16-3-7-18(8-4-16)25-14-19(24)23-11-9-22(10-12-23)13-15-1-5-17(21)6-2-15/h1-8H,9-14H2

InChI Key

AFOCUEDGOJJEOV-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCN1CC2=CC=C(C=C2)F)C(=O)COC3=CC=C(C=C3)Br

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-BROMOPHENOXY)-1-[4-(4-FLUOROBENZYL)PIPERAZINO]-1-ETHANONE typically involves multiple steps. One common route includes the reaction of 4-bromophenol with an appropriate alkylating agent to form 4-bromophenoxyalkane. This intermediate is then reacted with 4-(4-fluorobenzyl)piperazine under specific conditions to yield the final product. The reaction conditions often involve the use of solvents like dichloromethane or ethanol and catalysts such as potassium carbonate .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are combined under controlled temperature and pressure conditions. The use of automated systems ensures precise control over reaction parameters, leading to higher yields and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

2-(4-BROMOPHENOXY)-1-[4-(4-FLUOROBENZYL)PIPERAZINO]-1-ETHANONE can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reagents such as lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions are common, where the bromine or fluorine atoms can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium iodide in acetone for halogen exchange reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield phenolic derivatives, while reduction could produce alcohols or amines.

Scientific Research Applications

2-(4-BROMOPHENOXY)-1-[4-(4-FLUOROBENZYL)PIPERAZINO]-1-ETHANONE has several applications in scientific research:

    Medicinal Chemistry: It is studied for its potential as a pharmacological agent, particularly in the development of new drugs targeting neurological disorders.

    Material Science: The compound’s unique structure makes it a candidate for use in the synthesis of advanced materials with specific electronic properties.

    Biological Studies: It is used in various biological assays to understand its interaction with different biomolecules.

Mechanism of Action

The mechanism of action of 2-(4-BROMOPHENOXY)-1-[4-(4-FLUOROBENZYL)PIPERAZINO]-1-ETHANONE involves its interaction with specific molecular targets, such as enzymes or receptors. The presence of bromine and fluorine atoms enhances its binding affinity and selectivity towards these targets. The compound may modulate the activity of certain pathways, leading to its observed effects in biological systems .

Comparison with Similar Compounds

Research Findings and Implications

Antipsychotic Potential: The target compound’s 4-fluorobenzyl group confers a 10-fold higher 5-HT₂A affinity than dopamine D₂ receptors, mimicking atypical antipsychotics like clozapine . Comparative studies show halogenated derivatives (Br, Cl) have longer half-lives than non-halogenated analogs due to reduced CYP450 metabolism .

Antiproliferative Activity :

  • Sulfonyl-piperazine analogs (e.g., 7n , 7o ) inhibit cancer cell proliferation (IC₅₀: 5–10 μM) via PARP1 and caspase-3/7 pathways. Their activity correlates with electron-withdrawing substituents (e.g., nitro, trifluoromethyl) .

Therapeutic Limitations: High lipophilicity (LogP > 3) in bromophenoxy derivatives may limit aqueous solubility, necessitating formulation strategies for clinical use .

Biological Activity

2-(4-Bromophenoxy)-1-[4-(4-fluorobenzyl)piperazin-1-yl]ethanone is a synthetic organic compound characterized by its complex structure, which includes a bromophenoxy group and a piperazine moiety. This compound has garnered attention due to its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry.

The molecular formula of 2-(4-Bromophenoxy)-1-[4-(4-fluorobenzyl)piperazin-1-yl]ethanone is C20H23BrN2O2C_{20}H_{23}BrN_2O_2, with a molecular weight of approximately 403.3 g/mol. Its structural features suggest possible interactions with various biological targets, which may lead to significant pharmacological effects.

PropertyValue
Molecular FormulaC20H23BrN2O2
Molecular Weight403.3 g/mol
IUPAC Name2-(4-bromophenoxy)-1-[4-(4-fluorobenzyl)piperazin-1-yl]ethanone
PubChem CID1343242

The biological activity of this compound can be attributed to its ability to interact with specific receptors and enzymes in the body. Studies have indicated that derivatives of the piperazine class, particularly those containing fluorinated phenyl groups, exhibit significant inhibitory effects on enzymes such as tyrosinase, which is involved in melanin production.

Case Study: Tyrosinase Inhibition

Research has highlighted the potential of compounds similar to 2-(4-Bromophenoxy)-1-[4-(4-fluorobenzyl)piperazin-1-yl]ethanone as inhibitors of Agaricus bisporus tyrosinase (AbTYR). For instance, derivatives containing the 4-fluorobenzylpiperazine fragment were shown to possess competitive inhibition properties, with IC50 values indicating effective inhibition at low micromolar concentrations .

Biological Activity Overview

The compound's unique structure suggests various potential biological activities:

  • Antimicrobial Activity : Similar compounds have demonstrated antimicrobial properties, indicating that 2-(4-Bromophenoxy)-1-[4-(4-fluorobenzyl)piperazin-1-yl]ethanone may also possess such effects.
  • Antitumor Activity : Some derivatives have shown promise as antitumor agents, potentially due to their ability to modulate cellular pathways involved in cancer progression.
  • Neuropharmacological Effects : The presence of the piperazine moiety is often associated with neuroactive properties, suggesting possible applications in treating neurological disorders.

Comparative Analysis

To better understand the biological activity of this compound, a comparison with structurally similar compounds can provide insights into its potential efficacy and safety profiles.

Compound NameStructure FeaturesBiological Activity
2-(4-Bromophenoxy)-1-[4-(pyridin-2-yl)piperazin-1-yl]ethanoneSimilar bromophenoxy and piperazine structurePotential antitumor activity
2-(4-Fluorophenoxy)-1-[4-(4-methoxybenzyl)piperazin-1-yl]ethanoneFluorine substitution instead of bromineEnhanced neuropharmacological effects
2-(3-Chlorophenoxy)-1-[4-(3-methoxybenzyl)piperazin-1-yl]ethanoneChlorine substitution on phenoxy groupAntimicrobial properties

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